1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1445951-83-6
VCID: VC2608212
InChI: InChI=1S/C22H32N2O5/c1-21(2,3)29-19(26)23-13-11-22(12-14-23)10-9-18(15-25)24(22)20(27)28-16-17-7-5-4-6-8-17/h4-8,18,25H,9-16H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CCC(N2C(=O)OCC3=CC=CC=C3)CO)CC1
Molecular Formula: C22H32N2O5
Molecular Weight: 404.5 g/mol

1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

CAS No.: 1445951-83-6

Cat. No.: VC2608212

Molecular Formula: C22H32N2O5

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate - 1445951-83-6

Specification

CAS No. 1445951-83-6
Molecular Formula C22H32N2O5
Molecular Weight 404.5 g/mol
IUPAC Name 1-O-benzyl 8-O-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Standard InChI InChI=1S/C22H32N2O5/c1-21(2,3)29-19(26)23-13-11-22(12-14-23)10-9-18(15-25)24(22)20(27)28-16-17-7-5-4-6-8-17/h4-8,18,25H,9-16H2,1-3H3
Standard InChI Key MEMQNTUNMQJOEX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(N2C(=O)OCC3=CC=CC=C3)CO)CC1
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCC(N2C(=O)OCC3=CC=CC=C3)CO)CC1

Introduction

Chemical Identity and Structural Characteristics

1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate belongs to the diazaspiro class of molecules, featuring a distinctive spirocyclic core with multiple functional groups. The compound's structure includes a diazaspiro[4.5]decane core with a benzyl group, a tert-butyl group, and a hydroxymethyl group strategically positioned to create a molecule with potential pharmaceutical relevance.

Basic Identification Parameters

The compound can be identified through several standard parameters as outlined in Table 1:

ParameterValue
CAS Number1445951-83-6
Molecular FormulaC₂₂H₃₂N₂O₅
Molecular Weight404.5 g/mol
SMILES NotationCC(C)(C)OC(=O)N1CCC2(CCC(CO)N2C(=O)OCC2=CC=CC=C2)CC1
InChIInChI=1S/C22H32N2O5/c1-21(2,3)29-19(26)23-13-11-22(12-14-23)10-9-18(15-25)24(22)20(27)28-16-17-7-5-4-6-8-17/h4-8,18,25H,9-16H2,1-3H3

Structural Features

The complex structure of this compound includes several key components:

  • A diazaspiro[4.5]decane core, which serves as the central scaffold

  • A benzyl carbamate group (Cbz or Z) protecting one nitrogen

  • A tert-butyloxycarbonyl (Boc) group protecting the other nitrogen

  • A hydroxymethyl substituent at the 2-position of the spirocycle

This arrangement of functional groups creates a molecule with potential for further derivatization, making it valuable in synthetic chemistry applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is crucial for researchers working with this compound. These properties determine its behavior in various chemical reactions and biological systems.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and application in laboratory settings. The available physical property data is summarized below:

PropertyValueReference
Physical StateSolid
Shelf Life1095 days (approximately 3 years)
Purity (Commercial)95-97%

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

  • The hydroxymethyl group serves as a handle for further functionalization through various transformations including oxidation, substitution, and elimination reactions.

  • The carbamate protecting groups (benzyl and tert-butyl) can be selectively removed under different conditions, allowing for sequential modification of the nitrogen atoms.

  • The spirocyclic core provides rigidity to the structure while positioning the functional groups in specific spatial orientations, which may be important for its biological activity or synthetic utility.

Synthesis and Preparation Methods

The synthesis of 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate has been described in the literature, with patented methods available for its preparation.

Patented Synthesis Route

A Chinese patent (CN107383007A) describes a preparation method for this compound, focusing on providing an industrially viable synthetic route. The patent aims to solve problems associated with previous synthesis methods, offering a shorter synthetic route with easier reactions and more convenient operations .

The patented synthesis involves a multi-step procedure that includes:

  • Preparation of a precursor compound (referred to as Compound 1 in the patent)

  • Formation of an acyl chloride intermediate using oxalyl chloride

  • Conversion to a Weinreb amide using N,O-dimethylhydroxylamine hydrochloride

  • Subsequent transformations to introduce the hydroxymethyl group and complete the spirocyclic structure

This method represents a significant advancement in the efficient synthesis of this complex molecule for research applications.

Laboratory Scale Synthesis Considerations

For laboratory-scale synthesis, several key factors should be considered:

  • The reaction conditions require careful control of temperature, particularly during the oxalyl chloride addition step (maintained at 0°C)

  • Anhydrous conditions are necessary for several steps of the synthesis

  • Purification typically involves column chromatography to achieve the high purity levels (>95%) required for research applications

Applications in Research

The unique structure of 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate makes it valuable in various research contexts.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves several important functions:

  • It acts as a building block for the synthesis of more complex molecules with potential therapeutic applications.

  • The diazaspiro core is present in various bioactive compounds, making derivatives of this structure interesting targets for drug discovery programs.

  • The compound's interactions with biological targets, such as enzymes or receptors, are under investigation for their potential to modulate biochemical pathways and achieve therapeutic outcomes.

Organic Synthesis Applications

As a synthetic intermediate, this compound offers several advantages:

  • The orthogonally protected nitrogen atoms allow for selective functionalization

  • The hydroxymethyl group provides a convenient handle for further transformations

  • The rigid spirocyclic scaffold positions functional groups in defined spatial arrangements, which can be exploited in stereoselective synthesis

These properties make it a valuable tool for organic chemists working on complex molecule synthesis.

Hazard TypeClassificationPictogram
Skin irritationCategory 2GHS07
Eye irritationCategory 2AGHS07
Specific target organ toxicity - single exposureCategory 3, Respiratory systemGHS07
Signal WordWarning

Hazard and Precautionary Statements

The following hazard and precautionary statements apply to this compound:

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

SupplierCatalog NumberPurityAvailable Packaging
AK Scientific4820EG95%Various sizes available
SynthonixB5968290+%100mg, 250mg, 500mg, 1g
Vulcan ChemVC2608212Not specifiedResearch quantities
Key OrganicsAS-83476>97%Various sizes available
LabsoluNot specified97%Various sizes available
Parchem652642Not specifiedVarious sizes available

Related Compounds

Several structurally related compounds provide context for understanding the chemical space surrounding 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate.

Structural Analogs

Two notable structural analogs appear in the search results:

  • tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

    • CAS Number: 236406-39-6

    • Molecular Formula: C₁₃H₂₄N₂O₂

    • Molecular Weight: 240.35

    • This compound lacks the benzyl group and hydroxymethyl substituent of the title compound

  • 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate

    • CAS Number: 1160248-41-8

    • Molecular Formula: C₂₂H₃₂N₂O₄

    • Molecular Weight: 388.50

    • This compound features a different ring size (5.5 system rather than 4.5)

Comparison of Properties

Table 4 compares key properties of these related compounds:

CompoundMolecular FormulaMolecular WeightRing SystemKey Substituents
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylateC₂₂H₃₂N₂O₅404.54.5Hydroxymethyl, Benzyl, tert-Butyl
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylateC₁₃H₂₄N₂O₂240.354.5tert-Butyl only
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylateC₂₂H₃₂N₂O₄388.505.5Benzyl, tert-Butyl

These structural relationships highlight the versatility of diazaspiro scaffolds in creating diverse chemical libraries for research.

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